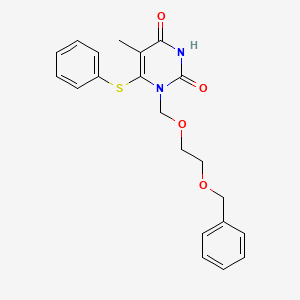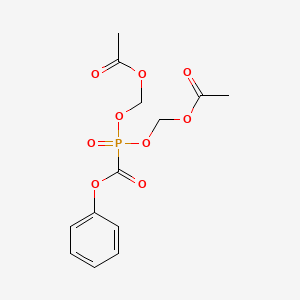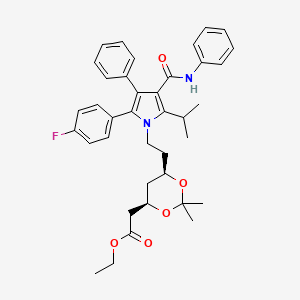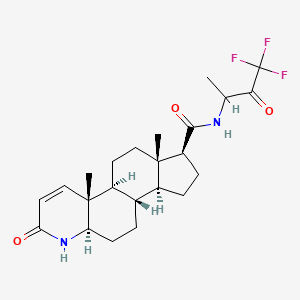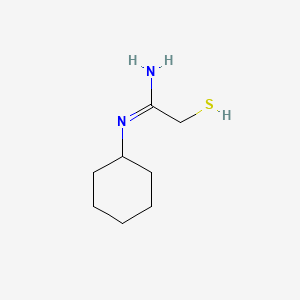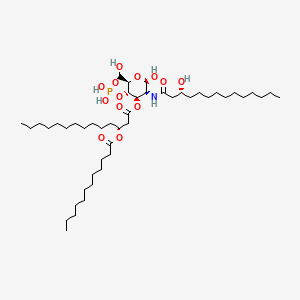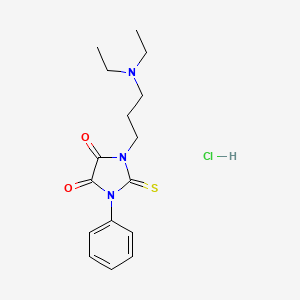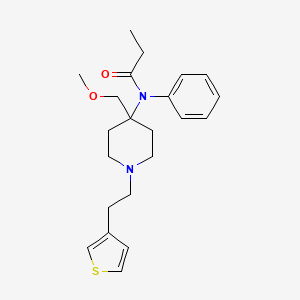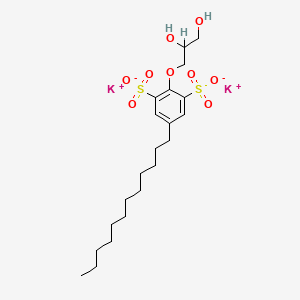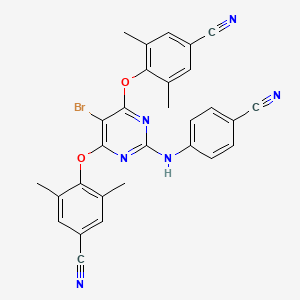
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the butanone group and the cyclopentylphenyl and methylphenyl substituents. Common reagents used in these reactions include alkyl halides, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 1-Butanone, 1-(4-phenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride
- 1-Butanone, 1-(4-cyclohexylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride
Uniqueness
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride is unique due to its specific substituents on the piperazine ring, which may confer distinct pharmacological properties compared to similar compounds. These differences can affect the compound’s potency, selectivity, and overall therapeutic potential.
特性
CAS番号 |
112446-94-3 |
|---|---|
分子式 |
C26H35ClN2O |
分子量 |
427.0 g/mol |
IUPAC名 |
1-(4-cyclopentylphenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C26H34N2O.ClH/c1-21-7-2-5-10-25(21)28-19-17-27(18-20-28)16-6-11-26(29)24-14-12-23(13-15-24)22-8-3-4-9-22;/h2,5,7,10,12-15,22H,3-4,6,8-9,11,16-20H2,1H3;1H |
InChIキー |
BCIOJCOBGQPCBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)C4CCCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


